3-Bromo-2-fluoro-6-iodobenzoic acid
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Overview
Description
3-Bromo-2-fluoro-6-iodobenzoic acid: is an organic compound with the molecular formula C7H3BrFIO2 and a molecular weight of 344.91 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical research and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of more complex molecules .
Mode of Action
The mode of action of 3-Bromo-2-fluoro-6-iodobenzoic acid is primarily through its role as a reagent in chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the synthesis of various organic compounds .
Pharmacokinetics
As a research chemical, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzoic acid derivative. For instance, starting with 2-fluorobenzoic acid, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-6-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used under conditions such as heating or the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the substituents introduced, such as alkyl or aryl groups.
Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-2-fluoro-6-iodobenzoic acid is used in various scientific research applications, including:
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Fluoro-6-iodobenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the fluorine atom.
6-Bromo-3-fluoro-2-iodobenzoic acid: Similar structure but with different positions of the halogen atoms.
Uniqueness: 3-Bromo-2-fluoro-6-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzoic acid core. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOVNFQMMIFRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217816-54-1 |
Source
|
Record name | 3-bromo-2-fluoro-6-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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